Trijuganone B

Overview

Description

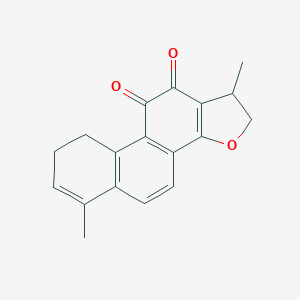

Trijuganone B, also known as Tetrahydro tanshinone I, is a compound that can be extracted from the roots of Salvia miltiorrhiza f. alba . It has been found to inhibit the proliferation of leukemia cells .

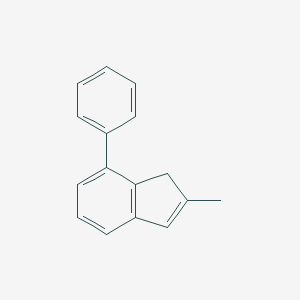

Molecular Structure Analysis

The molecular structure of this compound is C18H16O3 . The molecular weight is 280.32 .Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H16O3 and a molecular weight of 280.32 . It’s recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications

Chemical Composition and Biological Activity

Trijuganone B, identified as a significant compound in Salvia miltiorrhiza (Danshen), has been highlighted in studies focusing on the chemical markers of Danshen. In a comprehensive study combining HPLC fingerprints and chemical identification with chemometrics, this compound was identified as a key marker to distinguish samples by different processing methods, highlighting its role in the quality evaluation of Danshen. This research underscores the importance of this compound in the assessment of herbal medicine quality and its potential impact on the efficacy of herbal treatments (Liang et al., 2017).

Antiproliferative Activity and Apoptosis Induction

This compound has been studied for its potential antiproliferative effects against human leukemia cells. In a study involving the isolation of diterpenes from Danshen, this compound exhibited significant antiproliferative activities, inducing apoptosis mediated by mitochondrial dysfunction and caspase activation. This suggests that this compound could be a candidate for a potential chemotherapeutic agent for human leukemia (Uto et al., 2018).

Structural Analysis

Research on Salvia trijuga led to the isolation of trijuganone C, a compound closely related to this compound. The study of its structure provided insights into the diterpenoid class of compounds, to which this compound belongs. This research contributes to the broader understanding of the chemical structures and properties of diterpenoids, which includes this compound (Lu et al., 1991).

Mechanism of Action

Target of Action

Trijuganone B, also known as Tetrahydro tanshinone I, is a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza . The primary targets of this compound are still under investigation. It has been suggested that it may inhibit the proliferation of leukemia cells .

Mode of Action

Biochemical Pathways

It is known that tanshinones, a group of compounds to which this compound belongs, have wide-ranging pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic . These activities suggest that multiple signaling pathways, including antiproliferative, antiapoptotic, anti-inflammatory, and antioxidative stress pathways, could be involved in its actions .

Pharmacokinetics

Structural modifications have been carried out on major tanshinones to improve their potency, solubility, and bioavailability . It is plausible that similar modifications could be applied to this compound to enhance its pharmacokinetic properties.

Result of Action

This compound has been found to inhibit the proliferation of leukemia cells . This suggests that the compound could have potential therapeutic applications in the treatment of leukemia and possibly other types of cancer.

Action Environment

It is known that the compound is extracted from the roots of salvia miltiorrhiza , a plant that has been used in traditional Chinese medicine for the treatment of various conditions . This suggests that the compound’s action could potentially be influenced by factors such as the growth conditions of the plant and the extraction and purification methods used.

Biochemical Analysis

Cellular Effects

Trijuganone B has been found to inhibit the proliferation of leukemia cells This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

properties

IUPAC Name |

1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIUYJPOBCMPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925751 | |

| Record name | 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126979-84-8 | |

| Record name | 1,2,15,16-Tetrahydrotanshiquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126979848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

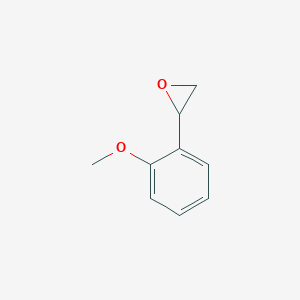

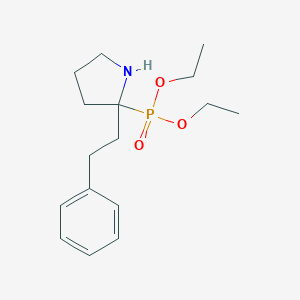

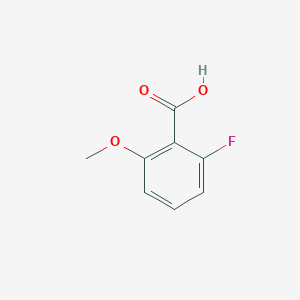

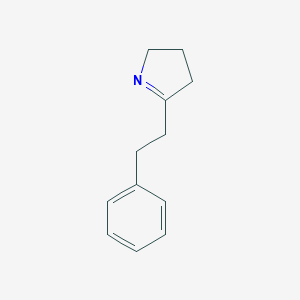

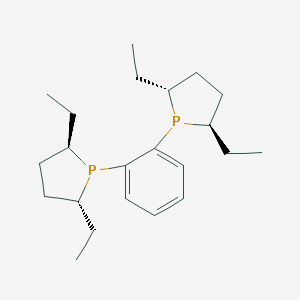

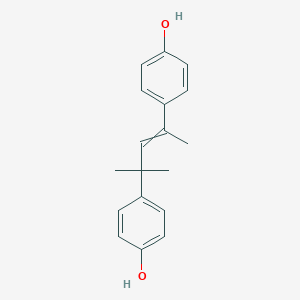

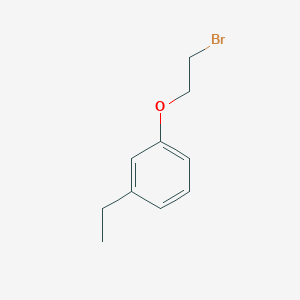

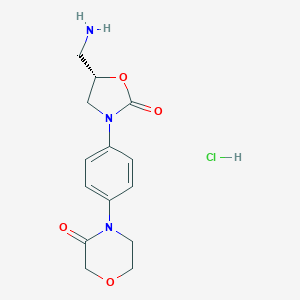

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Trijuganone B in differentiating the quality of Salvia miltiorrhiza (Danshen) samples?

A1: this compound, along with Cryptotanshinone and 15,16-dihydrotanshinone I, was identified as a potential marker for distinguishing Salvia miltiorrhiza samples based on different processing methods []. The study found that processing methods significantly impacted the chemical composition of Danshen samples, leading to variations in the content of bioactive compounds like this compound. This, in turn, influenced the overall quality and potential therapeutic effects of the samples.

Q2: Can you describe a method for isolating this compound from Salvia miltiorrhiza?

A2: One effective method combines silica gel chromatography with High-Speed Counter-Current Chromatography (HSCCC) []. Initially, a crude extract of Salvia miltiorrhiza undergoes silica gel chromatography to separate it into fractions. The fraction containing this compound is then further purified using HSCCC with a specific solvent system (petroleum ether-methanol-water). This technique successfully isolates this compound with high purity (>96%), confirmed by HPLC analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.